molecular formula C14H17F2NO2Si B8712791 ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate

Cat. No.: B8712791
M. Wt: 297.37 g/mol
InChI Key: SXZZZANTXATPBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is a useful research compound. Its molecular formula is C14H17F2NO2Si and its molecular weight is 297.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H17F2NO2Si

Molecular Weight

297.37 g/mol

IUPAC Name

ethyl N-[2,4-difluoro-6-(2-trimethylsilylethynyl)phenyl]carbamate

InChI

InChI=1S/C14H17F2NO2Si/c1-5-19-14(18)17-13-10(6-7-20(2,3)4)8-11(15)9-12(13)16/h8-9H,5H2,1-4H3,(H,17,18)

InChI Key

SXZZZANTXATPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1F)F)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 2 L flask, 2-bromo-4,6-difluoro-N-carbethoxy aniline (42 g, 150 mmol) in CH3CN (500 mL) is degassed with vacuum and purged with N2. Dichlorobis(triphenylphosphine)palladium(II) (10.5 g, 15 mmol, 10 mol %), followed by CuI (710 mg, 4 mmol, 2.5 mol %) and triethyl amine (41 mL) are added and rinsed in with 100 mL of CH3CN. Trimethylsilyl acetylene (31.8 ml, 225 mmol) is added and reaction is refluxed under N2. Approximately 2 hours later, the starting material is consumed, indicated by TLC (20% ethyl acetate/hexane, UV). The reaction is cooled, filtered, concentrated, and the residue is dissolved in ethyl acetate, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 30 g of 2-(trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (71%).
Name
2-bromo-4,6-difluoro-N-carbethoxy aniline
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
31.8 mL
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
710 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 2L flask, 2-bromo-4,6-difluoro-N-carbethoxy aniline (42 g, 150 mmol) in CH3CN (500 mL) is degassed with vacuum and purged with N2. Dichlorobis(triphenylphosphine)palladium(II) (10.5 g, 15 mmol, 10 mol %), followed by CuI (710 mg, 4 mmol, 2.5 mol %) and triethyl amine (41 mL) are added and rinsed in with 100 mL of CH3CN. Trimethylsilyl acetylene (31.8 ml, 225 mmol) is added and reaction is refluxed under N2. Approximately 2 hours later, the starting material is consumed, indicated by TLC (20% ethyl acetate/hexane, UV). The reaction is cooled, filtered, concentrated, and the residue is dissolved in ethyl acetate, washed with H2O, brine, dried (Na2SO4), filtered, concentrated, and is purified by flash chromatography (SiO2, ethyl acetate/hexane gradient) to yield 30 g of 2-(trimethylsilylethynyl)-4,6-difluoro-N-carbethoxyaniline (71%).
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-bromo-4,6-difluoro-N-carbethoxy aniline
Quantity
42 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
31.8 mL
Type
reactant
Reaction Step Three
Quantity
10.5 g
Type
catalyst
Reaction Step Four
Name
CuI
Quantity
710 mg
Type
catalyst
Reaction Step Five

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